molecular formula C14H19NO3 B3330236 Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 676254-89-0

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B3330236
CAS No.: 676254-89-0
M. Wt: 249.30 g/mol
InChI Key: OVLDUSVFVMFMPY-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound Heterocyclic compounds, especially those containing nitrogen, play a crucial role in medicinal chemistry due to their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the reductive amination of a precursor using tert-butyl carbamate mediated by triethylsilane and trifluoroacetic acid. This process yields a Boc-protected amine, which is then subjected to dihydroxylation-oxidative cleavage of the terminal olefin in a one-pot fashion, resulting in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its nitrogen-containing heterocyclic structure.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The nitrogen-containing heterocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as:

  • Quinoline derivatives
  • Isoquinoline derivatives
  • Pyridine derivatives

Uniqueness

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a hydroxyl group on the quinoline ring. This unique structure may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 7-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDUSVFVMFMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700594
Record name tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676254-89-0
Record name tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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